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Introduction:

BI-1206 is a first-in-class monoclonal antibody that targets the inhibitory Fc gamma receptor 11B
(FcyRIIB or CD32B).[1][2] FcyRIIB is the sole inhibitory member of the FcyR family and is
known to be overexpressed in various forms of non-Hodgkin's lymphoma (NHL), where its high
expression is associated with a poor prognosis.[1] One of the mechanisms of resistance to
therapeutic antibodies like rituximab is the engagement of FcyRIIB on the surface of B-cell
lymphoma cells, which leads to the internalization of the antibody-CD20 complex and a
dampening of the therapeutic effect.[3] BI-1206 is designed to block this inhibitory signal,
thereby enhancing the efficacy of other anticancer antibodies that rely on Fc-mediated effector
functions.[1] These application notes provide detailed protocols for in vitro cell-based assays to
characterize the activity of BI-1206, particularly its ability to potentiate the effects of rituximab
on B-cell lymphoma cell lines.

Mechanism of Action of BI-1206

BI-1206 binds with high affinity to FcyRIIB, preventing the binding of the Fc portion of other
therapeutic antibodies, such as rituximab. This blockade has two main consequences:

e Prevention of Antibody Internalization: By blocking FcyRIIB, BI-1206 prevents the
internalization of the rituximab-CD20 complex, thereby maintaining a high density of the
therapeutic antibody on the cell surface.
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o Enhancement of Effector Functions: With the inhibitory signal from FcyRIIB blocked, the
activating Fc receptors on effector immune cells (like Natural Killer cells) can be more
effectively engaged by the Fc portion of rituximab. This leads to enhanced Antibody-
Dependent Cell-Mediated Cytotoxicity (ADCC). Similarly, the classical complement pathway
can be more robustly activated, leading to increased Complement-Dependent Cytotoxicity
(CDC).

The following diagram illustrates the proposed mechanism of action of BI-1206 in conjunction

with rituximab.

Mechanism of Action of BI-1206 with Rituximab
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Caption: BI-1206 blocks the inhibitory FcyRIIB, enhancing rituximab-mediated ADCC and CDC.

Experimental Protocols
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Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC)
Assay

This protocol describes how to measure the ability of BI-1206 to enhance rituximab-mediated
ADCC against a B-cell lymphoma cell line.

Principle: Natural Killer (NK) cells are effector cells that can lyse target cells coated with
antibodies. This assay quantifies the lysis of a CD20-expressing B-cell lymphoma cell line (e.g.,
Daudi) by NK cells in the presence of rituximab, with and without BI-1206. Cell lysis is
commonly measured by the release of lactate dehydrogenase (LDH) from damaged cells.

Materials:
o Target Cells: Daudi (human Burkitt's lymphoma) cells (ATCC CCL-213).

o Effector Cells: Freshly isolated human Natural Killer (NK) cells or a suitable NK cell line (e.g.,
NK-92).

o Antibodies: Rituximab, BI-1206, and an isotype control antibody.

o Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, LDH
Cytotoxicity Assay Kit.

o Equipment: 96-well cell culture plates, centrifuge, 37°C incubator with 5% COz, microplate
reader.

Protocol Workflow:
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Caption: Workflow for the Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC) assay.
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Detailed Steps:

Culture Daudi cells in RPMI-1640 supplemented with 10% FBS and 1% Penicillin-
Streptomycin.

On the day of the assay, harvest and wash the Daudi cells, and resuspend them at a
concentration of 2 x 10> cells/mL in assay medium (RPMI-1640 with 5% FBS).

Seed 50 pL of the Daudi cell suspension into each well of a 96-well plate.

Prepare serial dilutions of rituximab in the assay medium. For the combination treatment,
add a fixed, optimal concentration of BI-1206 to the rituximab dilutions. Include controls with
rituximab alone, BI-1206 alone, and an isotype control antibody.

Add 50 pL of the antibody solutions to the respective wells and incubate for 30 minutes at
37°C to allow opsonization.

During the opsonization, prepare the NK effector cells. If using freshly isolated NK cells,
adjust their concentration to achieve the desired effector-to-target (E:T) ratio (e.g., for a 10:1
E:T ratio, prepare a suspension of 2 x 10° cells/mL).

Add 100 pL of the NK cell suspension to each well.

Set up control wells for spontaneous LDH release (target cells only) and maximum LDH
release (target cells with lysis buffer from the Kkit).

Incubate the plate for 4-6 hours at 37°C in a 5% CO:z incubator.
After incubation, centrifuge the plate at 250 x g for 5 minutes.
Carefully transfer 50 yL of the supernatant from each well to a new 96-well plate.

Add 50 pL of the LDH substrate mix to each well and incubate for 30 minutes at room
temperature, protected from light.

Add 50 pL of the stop solution and measure the absorbance at 490 nm using a microplate
reader.
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o Calculate the percentage of specific cytotoxicity using the following formula: % Cytotoxicity =
[(Experimental release - Spontaneous release) / (Maximum release - Spontaneous release)]
x 100

Data Presentation:

Treatment Rituximab Conc. (ug/mL) % Cytotoxicity (Mean * SD)
Rituximab 0.01 15+2.1

0.1 35+35

1 60+ 4.2

Rituximab + BI-1206 (10

Lg/mL) 0.01 25+2.8

0.1 55+4.1

1 85+5.3

Isotype Control 1 5+£1.2

Note: The data presented in this table is representative and should be generated
experimentally.

Complement-Dependent Cytotoxicity (CDC) Assay

This protocol is designed to assess the ability of BI-1206 to enhance rituximab-mediated CDC.

Principle: Certain antibodies, when bound to a target cell, can activate the classical
complement cascade, leading to the formation of the membrane attack complex (MAC) and
subsequent cell lysis. This assay measures the lysis of a B-cell ymphoma cell line in the
presence of rituximab and a source of complement (e.g., human serum), with and without BI-
1206. Cell lysis can be quantified by measuring the release of a pre-loaded fluorescent dye,
such as calcein-AM.

Materials:

» Target Cells: Daudi or Raji (human Burkitt's lymphoma) cells.
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e Antibodies: Rituximab, BI-1206, and an isotype control antibody.

e Reagents: RPMI-1640 medium, FBS, Penicillin-Streptomycin, Calcein-AM, Normal Human
Serum (as a source of complement), Heat-inactivated Human Serum (control).

« Equipment: 96-well cell culture plates, centrifuge, 37°C incubator with 5% CO3, fluorescence
microplate reader.

Protocol Workflow:
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Caption: Workflow for the Complement-Dependent Cytotoxicity (CDC) assay.
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Detailed Steps:

» Harvest and wash Daudi or Raji cells and resuspend them at 1 x 10° cells/mL in serum-free
RPMI-1640.

¢ Add Calcein-AM to a final concentration of 5 uM and incubate for 30 minutes at 37°C.

e Wash the cells three times with assay medium (RPMI-1640 with 5% FBS) to remove
extracellular Calcein-AM.

o Resuspend the labeled cells at a concentration of 2 x 10> cells/mL and seed 50 uL per well in
a 96-well plate.

o Prepare serial dilutions of rituximab with and without a fixed concentration of BI-1206.

e Add 50 pL of the antibody solutions to the cells and incubate for 15 minutes at room
temperature.

e Add 50 pL of normal human serum (typically at a final concentration of 10-25%) to the wells.
Include controls with heat-inactivated serum to demonstrate complement dependency.

e Set up controls for spontaneous release (cells with medium only) and maximum release
(cells with a lysis buffer).

 Incubate the plate for 1-2 hours at 37°C.
e Centrifuge the plate at 250 x g for 5 minutes.
o Transfer 100 pL of the supernatant to a new black-walled 96-well plate.

o Measure the fluorescence with an excitation wavelength of 485 nm and an emission
wavelength of 520 nm.

o Calculate the percentage of specific lysis using the formula: % Lysis = [(Experimental release
- Spontaneous release) / (Maximum release - Spontaneous release)] x 100

Data Presentation:
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Rituximab Conc. % Lysis (Mean +

Treatment ECso (ug/mL)
(ng/mL) SD)
Rituximab 0.1 20+ 25 0.985
1 50+4.8
10 75+6.1
Rituximab + BI-1206
0.1 35+3.2 0.450
(10 pg/mL)
1 7055
10 90+7.0
Isotype Control 10 8+15 >10

Note: The data presented in this table is representative and should be generated
experimentally. ECso values can be calculated using a sigmoidal dose-response curve fit.

Apoptosis Assay by Flow Cytometry

This protocol is used to quantify the induction of apoptosis in B-cell lymphoma cells following
treatment with BI-1206 in combination with rituximab.

Principle: Apoptosis is a form of programmed cell death. One of the early events in apoptosis is
the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma
membrane. Annexin V is a protein that has a high affinity for PS and can be used to detect
apoptotic cells. Propidium iodide (PI) is a fluorescent dye that intercalates with DNA but cannot
cross the membrane of live cells. Therefore, it is used to identify necrotic or late apoptotic cells.
By using Annexin V and PI staining, it is possible to distinguish between live, early apoptotic,
and late apoptotic/necrotic cells.

Materials:
o Target Cells: B-cell ymphoma cell line (e.g., Daudi, Raji).

o Antibodies: Rituximab, BI-1206.
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» Reagents: RPMI-1640 medium, FBS, Annexin V-FITC Apoptosis Detection Kit (containing
Annexin V-FITC, Propidium lodide, and Binding Buffer).

o Equipment: 6-well plates, centrifuge, flow cytometer.

Protocol Workflow:
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Caption: Workflow for the apoptosis assay using Annexin V and PI staining.
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Detailed Steps:

e Seed 1 x 10° cells per well in 6-well plates and allow them to adhere (if applicable) or adjust
to the culture conditions.

e Treat the cells with the desired concentrations of rituximab, BI-1206, or the combination.
Include an untreated control. Incubate for 24-48 hours.

e Harvest the cells, including any floating cells in the supernatant, by centrifugation.

» Wash the cells twice with cold PBS.

o Resuspend the cell pellet in 100 uL of Annexin V Binding Buffer.

e Add 5 pL of Annexin V-FITC and 5 pL of Propidium lodide to the cell suspension.

o Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
e Add 400 pL of Annexin V Binding Buffer to each tube.

e Analyze the cells by flow cytometry within one hour.

o Gate the cell populations to quantify the percentage of live (Annexin V- / Pl-), early apoptotic
(Annexin V+ / PI-), and late apoptotic/necrotic (Annexin V+ / PI+) cells.

Data Presentation:

. . % Late

% Live Cells (Mean % Early Apoptotic . .
Treatment Apoptotic/Necrotic

*+ SD) Cells (Mean * SD) Cells (M + SD)

ells (Mean *

Untreated Control 95+21 3+£0.8 205
Rituximab (10 pg/mL) 7045 20+ 2.3 10+1.8
Rituximab (10 pg/mL)

45+5.2 40 £ 3.9 15+2.1
+ BI-1206 (10 pg/mL)
BI-1206 (10 pg/mL) 92+25 5+1.1 3+£0.7
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Note: The data presented in this table is representative and should be generated
experimentally.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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